BIA 10-2474 is an inhibitor of fatty acid amide hydrolase (FAAH; IC50 = 4.9 nM in HEK293T cells expressing the human recombinant enzyme). It also inhibits FAAH2, α/β-hydrolase domain-containing protein 6 (ABHD6), carboxylesterase 2 (CES2), and patatin-like phospholipase domain 6 (PNPLA6) with IC50 values of 0.4, 0.081, 2, and 11 μM, respectively. BIA 10-2474 alters expression of 161 lipid species, including FAAH substrates as well as other lipid classes, in human cortical neuron cultures indicating compound promiscuity. Formulations containing BIA 10-2474 were previously investigated clinically for the management of chronic pain but use was halted due to development of significant neurotoxicity. BIA10-2474 is a long-acting reversible inhibitor of fatty acid amide hydrolase (FAAH) that increases levels of the neurotransmitter anandamide in the central nervous system and in peripheral tissues (that is, the rest of the body other than the brain and spinal cord). BIA 10-2474 interacts with the human endocannabinoid system. BIA 10-2474 was in development for the treatment of a range of different medical conditions from anxiety to Parkinson's disease, also for the treatment of chronic pain of multiple sclerosis, cancer, hypertension or the treatment of obesity. A clinical trial with this drug was underway in Rennes, France, in which severe adverse events occurred in January 2016 affecting 5 patients, including leading to the death of one.
Chemical Reactions Analysis
The primary chemical reaction associated with BIA 10-2474 in a biological context is its covalent interaction with the catalytic cysteine residue within the active site of FAAH. [ [] , [] ] This covalent modification leads to irreversible inhibition of the enzyme, preventing it from degrading endocannabinoids. [ [] , [] ]
Non-covalent binding: BIA 10-2474 initially interacts with the active site of FAAH through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This step is crucial for positioning the compound for subsequent covalent modification. [ [] ]
Covalent bond formation: Once bound, the electrophilic center of BIA 10-2474 undergoes nucleophilic attack by the catalytic cysteine residue of FAAH, forming a stable covalent bond. This irreversible modification permanently disables the enzyme's catalytic activity. [ [] ]
Mechanism of Action
BIA 10-2474 acts as a potent, irreversible inhibitor of FAAH. [ [] , [] , [] ] Its mechanism of action involves the following steps:
Covalent modification: BIA 10-2474 forms a covalent bond with the catalytic cysteine residue (threonine 236) within the active site. [ [] ]
Irreversible inhibition: This covalent modification prevents FAAH from hydrolyzing endocannabinoids, resulting in their accumulation. [ [] , [] ]
Applications
Blood-Brain Barrier Permeability Studies: BIA 10-2474's ability to cross the blood-brain barrier makes it a useful tool for studying the permeability of this protective barrier. [ [] ] Researchers can utilize BIA 10-2474 as a model compound to investigate factors influencing drug penetration into the central nervous system.
Development of In Vitro Models: BIA 10-2474 can be used in developing in vitro models for studying the blood-brain barrier. [ [] ] By incorporating the compound into these models, researchers can assess the accuracy and predictability of these systems for evaluating drug permeability and potential toxicity.
Related Compounds
PF-04457845
Compound Description: PF-04457845 is a highly selective and clinically tested inhibitor of fatty acid amide hydrolase (FAAH). Unlike BIA 10-2474, it demonstrates a favorable safety profile in clinical trials. [, ]
Relevance: PF-04457845 serves as a crucial comparison point to BIA 10-2474, highlighting the potential impact of off-target effects. While both compounds target FAAH, PF-04457845's selectivity contrasts with BIA 10-2474's promiscuous binding, suggesting a possible link between off-target activity and the adverse events observed with BIA 10-2474. []
JNJ-42165279
Compound Description: JNJ-42165279 is another mechanism-based FAAH inhibitor, alongside PF-04457845, that has demonstrated safety in human clinical trials. []
Relevance: Like PF-04457845, JNJ-42165279 acts as a comparative benchmark against BIA 10-2474. The clinical safety of both JNJ-42165279 and PF-04457845, compared to the severe adverse effects observed with BIA 10-2474, emphasizes the significance of understanding and mitigating potential off-target activities in drug development, especially for compounds within the same mechanistic class. []
Anandamide (AEA)
Compound Description: Anandamide (AEA) is an endocannabinoid, a type of neurotransmitter naturally produced in the body. FAAH is responsible for degrading AEA, therefore inhibiting FAAH leads to increased AEA levels. []
Relevance: AEA's levels are directly affected by FAAH inhibition. BIA 10-2474, being a potent FAAH inhibitor, would significantly increase AEA concentrations, potentially leading to enhanced and potentially undesired activation of cannabinoid receptors in the body, particularly in the central nervous system. []
Des-Methylated Metabolites of BIA 10-2474
Compound Description: These are metabolic byproducts of BIA 10-2474 generated within the body after the drug is administered. Research has identified that these metabolites can covalently modify the catalytic cysteine residue found in aldehyde dehydrogenases. []
Relevance: The ability of these BIA 10-2474 metabolites to target aldehyde dehydrogenases, including ALDH2 which plays a vital role in protecting the brain from oxidative stress, suggests a broader impact of BIA 10-2474 beyond FAAH inhibition. This off-target activity on aldehyde dehydrogenases could contribute to the neurotoxic effects observed in the BIA 10-2474 clinical trial. []
Additional Lipids and Fatty Acid Amides
Relevance: These observations point to the broader impact of BIA 10-2474 on lipid metabolism. The drug's ability to disrupt lipid homeostasis, beyond its intended target of FAAH, could contribute to the cellular toxicity and neurological adverse effects observed in the clinical trial. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Buclizine dihydrochloride is a hydrochloride salt that is obtained by reaction of buclizine with 2 equivalents of hydrogen chloride. It has a role as a central nervous system depressant, a local anaesthetic, a histamine antagonist, a cholinergic antagonist and an antiemetic. It contains a buclizine(2+). Buclizine Hydrochloride is the hydrochloride salt form of buclizine, a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
Bucladesine sodium is a 3',5'-cyclic purine nucleotide. A cyclic nucleotide derivative that mimics the action of endogenous CYCLIC AMP and is capable of permeating the cell membrane. It has vasodilator properties and is used as a cardiac stimulant. (From Merck Index, 11th ed)